2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
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Overview
Description
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H13NO6S and a molecular weight of 323.32 g/mol . This compound is known for its unique chemical structure, which includes a hydroxyl group, a methoxyphenyl group, and a sulfamoyl group attached to a benzoic acid core. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and 2-methoxyaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxyl and methoxy groups may also contribute to its overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid: Similar structure but with a different position of the methoxy group.
2-Hydroxy-5-[(methylsulfonyl)amino]benzoic acid: Contains a methylsulfonyl group instead of a methoxyphenyl group.
Uniqueness
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c1-21-13-5-3-2-4-11(13)15-22(19,20)9-6-7-12(16)10(8-9)14(17)18/h2-8,15-16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDWZCQLNRBHLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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